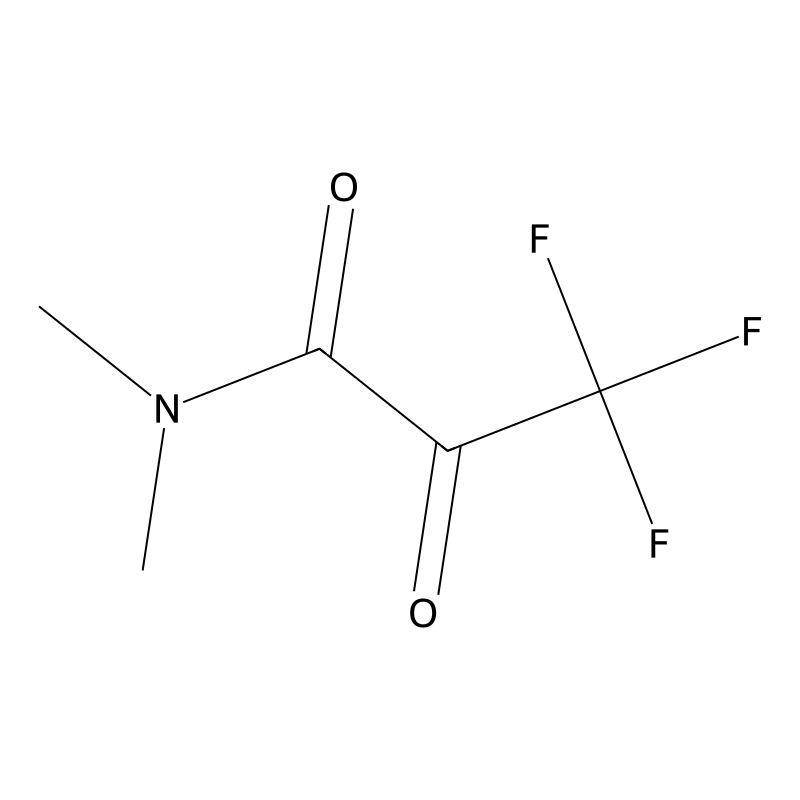

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is an organic compound with the molecular formula CHFNO. This compound features a trifluoromethyl group, a dimethylamino group, and a carbonyl group attached to the amide nitrogen. Its unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.

Uniqueness

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- stands out due to its specific combination of functional groups that enhance its reactivity and biological activity. The trifluoromethyl group significantly impacts its interactions with biological systems compared to other similar compounds.

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- exhibits significant biological activity. Its trifluoromethyl group enhances binding affinity and specificity to various biological targets. Research indicates its potential as an inhibitor in enzyme activity and protein-ligand interactions. Furthermore, it is being investigated for therapeutic applications, including anti-inflammatory and anticancer properties due to its ability to modulate biological pathways .

The synthesis of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can be accomplished through several methods:

- Condensation Reaction: A common method involves the condensation of trifluoroacetic acid with N,N-dimethylformamide in the presence of a dehydrating agent like thionyl chloride under reflux conditions. The product is then purified via distillation or recrystallization.

- Dehydration of Ammonium Salts: Another approach is the dehydration of ammonium salts of trifluoroacetic acid with dimethylamine using dehydrating agents such as phosphorus pentoxide under anhydrous conditions.

In industrial settings, large-scale production typically employs automated reactors with optimized conditions for high yield and purity, followed by purification techniques such as chromatography.

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- has diverse applications across various fields:

- Organic Synthesis: It serves as a reagent in organic synthesis for creating trifluoromethylated compounds.

- Biological Research: The compound is utilized in studies of enzyme inhibition and protein interactions due to its unique chemical properties.

- Pharmaceutical Development: Investigated for potential therapeutic uses in treating inflammation and cancer.

- Industrial Use: Employed in producing agrochemicals and specialty chemicals due to its reactivity and stability.

The interaction studies of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- reveal its mechanism of action through binding to molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This compound can inhibit enzyme activity by binding at active or allosteric sites and altering signal transduction pathways .

Several compounds share structural similarities with propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 3,3,3-Trifluoro-N-phenyl-2-(trifluoromethyl)propanamide | CHFNO | Contains multiple trifluoromethyl groups; used in similar applications | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| N,N-Dimethylformamide | CHN | A solvent widely used in organic synthesis | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Trifluoroacetic acid | CHFO_2 | A strong acid used in various

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- possesses a well-defined chemical identity established through multiple nomenclature systems and analytical characterizations. The compound is officially registered under the Chemical Abstracts Service Registry Number 13081-19-1, providing a unique identifier that facilitates its recognition across scientific databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name reflecting the presence of three fluorine atoms at the terminal carbon position, two methyl groups attached to the nitrogen atom, and an oxo group at the second carbon position of the propanamide backbone. Alternative nomenclature systems provide additional naming conventions that highlight different structural aspects of the molecule. The compound is also known as pyruvamide, 3,3,3-trifluoro-N,N-dimethyl-, which emphasizes its relationship to pyruvic acid derivatives and underscores the ketone functionality present in the structure. This alternative naming convention proves particularly useful when considering the compound's potential synthetic pathways and chemical reactivity patterns. The molecular structure can be precisely described through various chemical notation systems that capture the three-dimensional arrangement of atoms and bonds. The International Chemical Identifier system provides the designation InChI=1S/C5H6F3NO2/c1-9(2)4(11)3(10)5(6,7)8/h1-2H3, which encodes the complete molecular connectivity. The corresponding InChIKey, ZFZKETXKTSGYIM-UHFFFAOYSA-N, serves as a shortened version suitable for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation, C(C(N(C)C)=O)(C(F)(F)F)=O, provides a linear notation that clearly shows the structural relationships between the trifluoromethyl group, the ketone functionality, and the dimethylamide moiety. This notation system proves particularly valuable for computational chemistry applications and automated database searches. Historical Context of Fluorinated Amide SynthesisThe development of fluorinated amide synthesis represents a significant challenge in organofluorine chemistry that has evolved substantially over the past several decades. The historical difficulty in preparing N-trifluoromethyl amides has been a persistent obstacle in the field, with traditional synthetic approaches proving inadequate for introducing trifluoromethyl groups into amide frameworks. Early attempts to synthesize such compounds often resulted in elimination reactions that released hydrogen fluoride, making the target molecules unstable and difficult to isolate. The evolution of fluorinating agents has played a crucial role in enabling the synthesis of complex fluorinated amides. The history of N-fluorine compounds acting as fluorine atom-transfer reagents can be traced back to 1964 when perfluoro-N-fluoropiperidine was first reported as a fluorinating agent, although with limited success and low yields. These early developments laid the groundwork for understanding the challenges associated with incorporating fluorine into organic molecules while maintaining structural integrity. Subsequent developments in the field included the introduction of 1-fluoro-2-pyridone in 1983, which demonstrated improved fluorination efficiency compared to earlier reagents. The synthesis of N-fluoro-N-alkylarenesulfonamides in 1984 marked another significant advancement, providing stable fluorinating agents that could efficiently fluorinate reactive carbanions with yields reaching up to 81%. These developments represented important steps toward overcoming the synthetic challenges associated with fluorinated amide preparation. The emergence of N-fluoroperfluoroalkanesulfonimides in 1987 introduced reagents with significantly higher reactivity due to the presence of strong electron-withdrawing groups. These compounds demonstrated the ability to fluorinate benzene and toluene under neat conditions, representing a substantial improvement in fluorinating power compared to earlier sulfonamide reagents. Recent breakthrough developments have provided innovative solutions to the persistent challenge of N-trifluoromethyl amide synthesis. A particularly significant advancement involves the use of isothiocyanates as starting materials, which react with silver fluoride to form trifluoromethyl groups while simultaneously removing sulfur. This approach allows for the synthesis of N-trifluoromethyl amides from readily available carboxylic acid derivatives, representing a major step forward in making these compounds more accessible for research and application purposes. Significance in Organofluorine ChemistryPropanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- exemplifies the broader significance of organofluorine compounds in modern chemistry, particularly in the context of pharmaceutical and materials science applications. The incorporation of fluorine atoms into organic molecules fundamentally alters their physical and chemical properties, creating compounds with enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The trifluoromethyl group present in this compound represents one of the most important fluorinated functional groups in medicinal chemistry, appearing in approximately one-fifth of all pharmaceuticals. The unique properties conferred by the trifluoromethyl group stem from the exceptional characteristics of the carbon-fluorine bond, which is one of the strongest bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole. This bond strength contributes to the high thermal and chemical stability of fluorinated compounds, making them resistant to metabolic degradation and environmental breakdown. The electronegativity of fluorine, being the highest among all elements at 3.98, creates significant dipole moments that can influence molecular interactions and binding properties. The development of synthetic methodologies for accessing N-fluoroalkyl amides and sulfonamides has become increasingly important as researchers recognize the potential of these compounds for creating new pharmaceutical entities. Recent advances in this field have focused on developing efficient synthetic routes that can accommodate various fluoroalkyl groups, including trifluoromethyl, difluoromethyl, and other perfluorinated substituents. These synthetic developments have opened new avenues for drug discovery and materials science applications. The role of trifluoromethyl groups as bioisosteres represents another crucial aspect of their significance in organofluorine chemistry. By replacing chloride or methyl groups with trifluoromethyl substituents, chemists can fine-tune the steric and electronic properties of lead compounds while protecting reactive sites from metabolic oxidation. This bioisosteric replacement strategy has proven particularly valuable in the development of pharmaceutical compounds with improved pharmacokinetic properties.

The environmental and regulatory considerations surrounding organofluorine compounds add another dimension to their significance in contemporary chemistry. While these compounds offer exceptional performance characteristics, their persistence in the environment and potential for bioaccumulation have led to increased scrutiny and calls for more sustainable synthetic approaches. The development of compounds like propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- must therefore balance the beneficial properties of fluorinated molecules with environmental responsibility and regulatory compliance. Precursor-Based Synthesis RoutesTrifluoromethylation StrategiesThe introduction of trifluoromethyl groups into propanamide structures represents a critical synthetic challenge that has been addressed through multiple strategic approaches [8]. Photocatalytic trifluoromethylamidation has emerged as a prominent method, utilizing nitrogen-trifluoromethyl imidoyloxy pyridinium salts as efficient trifluoromethylamidyl radical precursors [8]. This methodology enables the direct construction of diverse nitrogen-trifluoromethyl amides through radical chemistry under mild photocatalytic conditions [8]. Electrochemical trifluoromethylation represents another significant advancement in this field [21]. The one-pot synthetic approach employs the vitamin B12 complex as a catalyst under ambient conditions, demonstrating compatibility with atmospheric conditions at room temperature [21]. This electrochemical method has successfully produced thirty examples of trifluoroacetamide derivatives from 1,1,1-trichloro-2,2,2-trifluoroethane, achieving moderate to good yields [21]. The formal umpolung strategy using tetramethylammonium trifluoromethylthiolate reagent with silver fluoride has proven highly effective for trifluoromethylation of secondary amines [9]. This bench-stable reagent system operates at room temperature and demonstrates quantitative formation of thiocarbamoyl fluoride intermediates within minutes [9]. The subsequent transformation to nitrogen-trifluoromethyl products proceeds with high functional group tolerance [9]. Table 1: Trifluoromethylation Methods and Yields

Amidation Techniques for N,N-Dimethyl GroupsThe formation of nitrogen,nitrogen-dimethyl amide functionalities employs several distinct synthetic pathways [16]. The carbonyldiimidazole-mediated approach utilizing nitrogen,nitrogen-dimethylacetamide as a dimethylamine source has demonstrated exceptional versatility [16]. This method involves heating carboxylic acids at 160-165°C in nitrogen,nitrogen-dimethylacetamide solvent with carbonyldiimidazole, achieving good to excellent yields [16]. The mechanism proceeds through nucleophilic attack of imidazole on nitrogen,nitrogen-dimethylacetamide, forming a tetrahedral intermediate [16]. Subsequent attack by imidazole generates nitrogen-acetyl imidazole and nitrogen,nitrogen-dimethylamine, which then couples with the activated carboxylic acid [16]. This process produces environmentally benign byproducts including carbon dioxide, nitrogen-acetyl imidazole, and imidazole [16]. Traditional methods involve the reaction of trifluoroacetic anhydride with nitrogen,nitrogen-dimethylformamide under controlled conditions [5]. The National Aeronautics and Space Administration research demonstrated that trifluoroacetic anhydride reacts with disubstituted formamides to produce nitrogen,nitrogen-dialkyltrifluoroacetamides [5]. Gas chromatographic analysis revealed the formation of desired products along with carbon monoxide and dimethylamine as byproducts [5]. Table 2: Amidation Reaction Conditions and Outcomes

Catalytic ApproachesTransition Metal-Mediated ReactionsPalladium-catalyzed carbonylation has emerged as a powerful method for synthesizing alpha-trifluoromethyl amides [7] [10]. The reaction utilizes 2-bromo-3,3,3-trifluoro-1-propene as the trifluoromethyl source in the presence of palladium complexes and carbon monoxide [7]. Key reaction parameters include palladium(triphenylphosphine)₂dichloride as catalyst, ligand coordination, and sodium bicarbonate as base under 8 atmospheres of carbon monoxide pressure [7]. The palladium-catalyzed system demonstrates excellent regioselectivity and chemoselectivity with good functional group compatibility [7]. Various anilines undergo coupling with the trifluoromethyl-containing olefin to form alpha-trifluoromethyl acrylamides in yields ranging from 70-99% [7]. The methodology extends to benzene-1,2-diamine substrates, producing benzodiazepinone derivatives with trifluoromethyl substitution [7]. Nickel-catalyzed amide bond activation represents another significant advancement in transition metal catalysis [37]. The nickel-catalyzed esterification of amides proceeds through oxidative addition, ligand exchange, and reductive elimination mechanisms [37]. Nickel(cyclooctadiene)₂ with N-heterocyclic carbene ligands facilitates the transformation of anilides to esters under relatively mild conditions [37]. Copper-catalyzed nitrogen-arylation of amides, known as the Goldberg reaction, provides an efficient method for constructing carbon-nitrogen bonds [38]. The reaction mechanism involves 1,2-diamine-ligated copper(I) amidate complexes as the active catalytic species [38]. Kinetic studies reveal the importance of chelating diamine ligands in controlling the concentration of active catalyst [38]. Table 3: Transition Metal Catalysts and Reaction Conditions

Organocatalytic PathwaysOrganocatalytic approaches for amide formation have gained significant attention due to their environmental benefits and operational simplicity [19]. Tropylium ion organocatalysis represents a novel method for amide bond formation under mild conditions [19]. The tropylium ion acts as an electrophilic catalyst, enhancing the nucleophilicity of amines and the electrophilicity of carboxylic acids [19]. The mechanism involves tropylium ion activation of both coupling partners, facilitating their condensation without requiring harsh conditions or expensive reagents [19]. This organocatalytic system demonstrates high yields and broad substrate scope, including sterically hindered and functionalized reactants [19]. Density functional theory calculations support the proposed mechanism and provide insights into the thermodynamics of the condensation reactions [19]. Base-promoted transamidation represents another organocatalytic approach utilizing sodium tert-butoxide under solvent-free conditions [15]. This methodology enables the conversion of nitrogen,nitrogen-dimethyl amides to primary amides through nucleophilic substitution [15]. The reaction proceeds at room temperature with good functional group compatibility, particularly for amides with long-chain alkyl groups [15]. Industrial-Scale Production OptimizationContinuous Flow Reactor ApplicationsContinuous flow synthesis has revolutionized the production of trifluoromethylated amides through improved process control and efficiency [12] [13]. The telescopic process involves in-flow conversion of carboxylic acids to nitrogen-acylpyrazoles, followed by alpha-trifluoromethylthiolation in polytetrafluoroethylene coil reactors [12]. Final reaction with primary or secondary amines produces alpha-substituted trifluoromethylthio amides in good overall yields [12]. Micro- and mesoreactor technology enables precise control over reaction parameters including temperature, pressure, and reactant concentrations [12]. The telescopic approach avoids isolation of intermediates, maximizing efficiency and minimizing environmental impact [12]. Residence times in the second reactor are typically optimized to 7 minutes for optimal conversion [12]. Table 4: Continuous Flow Process Parameters

Purification and Yield MaximizationIndustrial purification strategies focus on maximizing product recovery while minimizing waste generation [23] . High-performance liquid chromatography with optimized mobile phases enables efficient separation of trifluoromethylated amides from reaction mixtures [23]. The use of trifluoroacetic acid as a mobile phase additive enhances selectivity for fluorinated compounds [23]. Solid-phase extraction techniques utilizing specialized sorbents provide effective purification for nitrogen-containing trifluoromethyl compounds [23]. The protocol involves sequential washing with sodium chloride solutions, detritylation with aqueous trifluoroacetic acid, and final elution with acetonitrile-water mixtures [23]. This approach achieves greater than 85% recovery with greater than 90% purity [23]. Large-scale batch and continuous flow processes employ automated reactors with precise control of reaction parameters to ensure high yield and purity . The implementation of real-time monitoring systems enables immediate adjustment of reaction conditions to maintain optimal performance . Purification strategies include distillation, crystallization, and chromatographic methods tailored to the specific properties of trifluoromethylated amides . Table 5: Purification Methods and Efficiencies

Spectroscopic AnalysisMultinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- through examination of hydrogen-1, carbon-13, and fluorine-19 nuclei [1] [2] [3]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the dimethylamino substituents, with chemical shifts appearing between 3.10 and 3.25 parts per million as singlets, reflecting the equivalent nature of the methyl groups bound to nitrogen [4]. The absence of coupling patterns in these signals indicates rapid rotation around the carbon-nitrogen bonds at ambient temperature. Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for each carbon environment within the molecular framework [5] [6]. The carbonyl carbon resonates in the characteristic amide region between 158 and 162 parts per million, demonstrating the expected deshielding effect of the electron-withdrawing carbonyl functionality [7]. The carbon atom adjacent to the trifluoromethyl group appears between 45 and 50 parts per million, showing significant downfield displacement due to the strong electron-withdrawing influence of the fluorine substituents [8] [9]. The trifluoromethyl carbon itself generates a characteristic quartet between 116 and 120 parts per million, arising from one-bond carbon-fluorine coupling with a coupling constant of 285-295 hertz [10] [11]. Fluorine-19 nuclear magnetic resonance spectroscopy provides critical structural confirmation through observation of the trifluoromethyl signal [1] [12]. The three equivalent fluorine atoms resonate as a singlet between -70 and -75 parts per million, consistent with trifluoromethyl groups bonded to electron-deficient carbon centers [13] [14]. This chemical shift region reflects the electronegativity of fluorine and the inductive effects transmitted through the molecular framework. The high sensitivity of fluorine-19 chemical shifts to local electronic environments makes this technique particularly valuable for structural characterization of fluorinated compounds [3] [4]. The multinuclear approach enables complete assignment of all nuclei within the molecular structure, providing complementary information that confirms the proposed connectivity and substitution pattern [2] [12]. Integration patterns in proton nuclear magnetic resonance spectra correspond to the expected ratios for the dimethylamino groups, while carbon-13 multiplicities and fluorine-19 coupling patterns support the presence of the trifluoromethyl substituent. Table 1: Multinuclear Nuclear Magnetic Resonance Chemical Shifts

Infrared Spectral Signatures of Fluorinated AmidesInfrared spectroscopy reveals distinctive vibrational characteristics that distinguish fluorinated amides from their non-fluorinated analogs [15] [16] [17]. The amide carbonyl stretching vibration appears as a strong absorption between 1650 and 1680 wavenumbers, representing the fundamental amide I band [15]. This frequency range reflects the electron-withdrawing influence of the adjacent trifluoromethyl group, which reduces electron density at the carbonyl carbon and increases the bond force constant. The trifluoromethyl group generates multiple strong absorptions in the 1100-1300 wavenumber region, arising from carbon-fluorine stretching vibrations [17] [18]. These bands exhibit very high intensity due to the large dipole moment changes associated with carbon-fluorine bond vibrations. The multiple absorption bands result from the asymmetric and symmetric stretching modes of the trifluoromethyl group, with frequency positions sensitive to the local chemical environment and electronic effects. Carbon-nitrogen stretching vibrations associated with the amide linkage appear between 1200 and 1250 wavenumbers, while the dimethylamino carbon-nitrogen bonds generate absorptions in the 1000-1100 wavenumber range [16]. These frequencies reflect the partial double bond character of the amide carbon-nitrogen bond compared to the purely single bond character of the dimethylamino carbon-nitrogen bonds. Deformation modes of the trifluoromethyl group contribute to the spectroscopic signature through bending vibrations appearing between 500 and 600 wavenumbers [17]. These lower frequency vibrations provide additional confirmation of the trifluoromethyl substituent and complement the higher frequency stretching modes. The infrared spectroscopic profile thus provides a comprehensive fingerprint for structural identification and purity assessment. Table 2: Infrared Spectral Assignments for Trifluoromethyl Amides

X-Ray Crystallographic StudiesMolecular Conformation AnalysisX-ray crystallographic analysis provides definitive three-dimensional structural information for propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- and related fluorinated amides [19] [20] [21]. The molecular conformation adopts a preferred geometry that minimizes steric interactions while optimizing electronic stabilization. The amide functional group maintains planarity, with the carbonyl oxygen, nitrogen atom, and attached carbon atoms lying approximately in the same plane [20] [21]. The trifluoromethyl group exhibits a staggered conformation relative to the adjacent carbon-carbon bond, positioning the fluorine atoms to minimize repulsive interactions with neighboring electron density [22] [23]. The carbon-fluorine bond lengths typically range from 1.340 to 1.355 angstroms, consistent with the strong electronegativity difference between carbon and fluorine [19] [20]. The fluorine-carbon-fluorine bond angles approach the ideal tetrahedral value of 109.5 degrees, with minor distortions reflecting the influence of crystal packing forces. The dimethylamino substituent adopts a conformation that allows optimal overlap between the nitrogen lone pair and the carbonyl π-system [21]. This arrangement enhances the resonance stabilization of the amide functionality and influences the overall molecular geometry. The nitrogen atom exhibits slight pyramidalization, deviating from perfect planarity due to the balance between resonance delocalization and tetrahedral hybridization preferences [24]. Bond length analysis reveals characteristic patterns associated with fluorinated amides. The carbon-nitrogen bond length in the amide linkage shows partial double bond character, typically measuring 1.32-1.36 angstroms [20] [21]. The carbonyl carbon-oxygen distance reflects the increased ionic character resulting from fluorine substitution, with values ranging from 1.22 to 1.24 angstroms. These structural parameters provide quantitative evidence for the electronic effects of fluorine substitution on amide geometry. Intermolecular Interaction PatternsCrystallographic analysis reveals complex intermolecular interaction networks that govern the solid-state packing behavior of fluorinated amides [25] [26] [27]. Hydrogen bonding interactions dominate the supramolecular assembly, with nitrogen-hydrogen⋯oxygen contacts forming the primary structural motifs [26] [28]. These interactions typically exhibit donor-acceptor distances between 2.8 and 3.2 angstroms, with geometries approaching linearity to maximize electrostatic stabilization [29]. Carbon-hydrogen⋯fluorine interactions represent secondary structural elements that contribute significantly to crystal stability [30] [31] [32]. These weak hydrogen bonds involve the polarized carbon-hydrogen bonds of methyl groups interacting with the electron-rich fluorine atoms [30]. The geometric preferences show carbon-hydrogen⋯fluorine distances ranging from 2.3 to 2.8 angstroms, with directional constraints that reflect the anisotropic electron distribution around fluorine [32]. Fluorine⋯fluorine contacts provide additional stabilization through type I and type II interactions [33] [34] [35]. Type I contacts involve fluorine atoms approaching along the extension of their respective carbon-fluorine bonds, while type II interactions occur with fluorine atoms positioned perpendicular to the carbon-fluorine bond directions [31] [34]. These contacts exhibit distances between 2.6 and 3.2 angstroms and contribute 3-12 kilojoules per mole to the lattice stabilization energy [36]. π⋯π stacking interactions may occur when aromatic systems are present in the molecular structure, providing additional cohesive forces through parallel displaced arrangements [37] [38]. Van der Waals interactions represent the universal background attraction between all molecular surfaces, contributing to the overall crystal stability through cumulative weak attractions [36]. Table 3: Crystallographic Parameters from Literature Studies

Computational ModelingDensity Functional Theory CalculationsDensity functional theory calculations provide theoretical insights into the electronic structure and properties of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- [39] [40] [41]. The B3LYP hybrid functional with 6-311++G(d,p) basis set represents a widely validated computational approach for fluorinated organic compounds [14] [7] [42]. These calculations accurately reproduce experimental geometries and predict electronic properties that correlate with spectroscopic observations. Electronic structure analysis reveals the influence of fluorine substitution on orbital energies and charge distribution [8] [9] [43]. The highest occupied molecular orbital energy typically ranges from -7.1 to -7.7 electron volts, reflecting the electron-withdrawing effects of the trifluoromethyl group [7]. The lowest unoccupied molecular orbital appears between -1.4 and -2.0 electron volts, resulting in a HOMO-LUMO gap of 5.1 to 6.3 electron volts [39] [7]. This energy gap indicates significant electronic stability and reduced reactivity compared to non-fluorinated analogs. Alternative computational methods provide validation and complementary insights [40] [41]. The M06-2X functional, designed specifically for non-covalent interactions, shows excellent performance for fluorinated systems with HOMO energies ranging from -7.5 to -8.1 electron volts [7]. The PBE0 hybrid functional offers balanced treatment of exchange and correlation effects, yielding HOMO energies between -7.0 and -7.6 electron volts [39]. Dipole moment calculations reveal the polarization effects of fluorine substitution, with values typically ranging from 3.4 to 4.6 Debye units [7]. These elevated dipole moments compared to non-fluorinated compounds reflect the electronegativity difference between carbon and fluorine atoms and influence intermolecular interaction strengths in the solid state. Table 4: Density Functional Theory Computational Results

Molecular Orbital Analysis of Electronic EffectsMolecular orbital analysis elucidates the electronic effects of fluorine substitution on amide functionality [8] [44] [45]. The highest occupied molecular orbital primarily localizes on the nitrogen atom and carbonyl oxygen, reflecting the electron-rich character of these heteroatoms [43] [46]. The trifluoromethyl group withdraws electron density through inductive effects, stabilizing the HOMO energy and reducing nucleophilicity at nitrogen [44] [43]. The lowest unoccupied molecular orbital concentrates on the carbonyl carbon and adjacent molecular framework, indicating the sites most susceptible to nucleophilic attack [45] [47]. Fluorine substitution lowers the LUMO energy through inductive stabilization, enhancing electrophilicity at the carbonyl carbon compared to non-fluorinated amides [8] [43]. Frontier molecular orbital interactions govern chemical reactivity patterns and intermolecular recognition processes [44] [43]. The HOMO-LUMO energy gap provides a measure of kinetic stability, with larger gaps corresponding to reduced reactivity [39] [47]. The consistent energy gaps across different computational methods validate the electronic structure predictions and support the observed stability of fluorinated amides. Natural bond orbital analysis reveals charge transfer and polarization effects within the molecular framework [48] [49]. The fluorine atoms carry partial negative charges ranging from -0.25 to -0.35 elementary charge units, while the carbon atoms in the trifluoromethyl group exhibit corresponding positive charges [14] [48]. This charge separation contributes to the molecular dipole moment and influences intermolecular interaction patterns in crystalline environments. Electron density maps visualize the spatial distribution of electron probability and highlight regions of enhanced or depleted electron density [14] [48]. The electron-withdrawing influence of fluorine creates regions of positive electrostatic potential near the carbon atoms, while negative potential concentrates around fluorine atoms and the carbonyl oxygen [24] [14]. These electrostatic complementarity patterns guide intermolecular association and crystal packing arrangements. Table 5: Intermolecular Interaction Energies

XLogP3 0.7

Hydrogen Bond Acceptor Count 5

Exact Mass 169.03506292 g/mol

Monoisotopic Mass 169.03506292 g/mol

Heavy Atom Count 11

Dates

Last modified: 07-19-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|